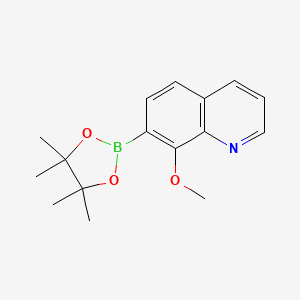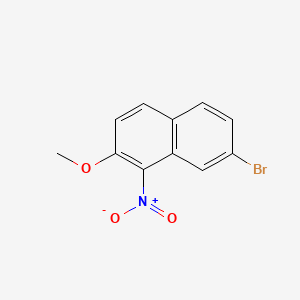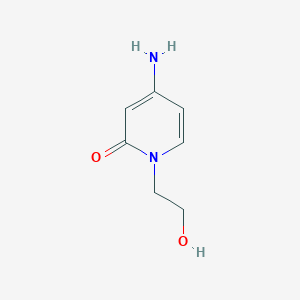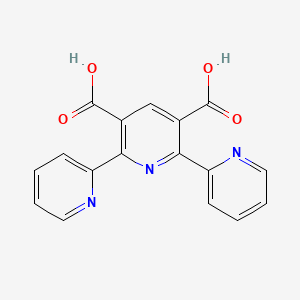
2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid is a complex organic compound that features a unique structure with three pyridine rings and two carboxylic acid groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with pyridine derivatives under controlled conditions. One common method involves the use of bipositive d-metal ions such as cadmium, zinc, cobalt, and copper in the presence of various template molecules like 1,3-propanediol, diethanolamine, and triethanolamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
作用機序
The mechanism by which 2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar in structure but lacks the additional pyridine rings, making it less versatile in forming complex structures.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Another related compound that forms stable complexes with metal ions but has different coordination properties.
Uniqueness
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid is unique due to its ability to form highly stable and diverse coordination complexes. Its structure allows for multiple coordination sites, making it highly versatile in various applications .
特性
分子式 |
C17H11N3O4 |
|---|---|
分子量 |
321.29 g/mol |
IUPAC名 |
2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C17H11N3O4/c21-16(22)10-9-11(17(23)24)15(13-6-2-4-8-19-13)20-14(10)12-5-1-3-7-18-12/h1-9H,(H,21,22)(H,23,24) |
InChIキー |
QEMLTKUXIIWHHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(C=C(C(=N2)C3=CC=CC=N3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


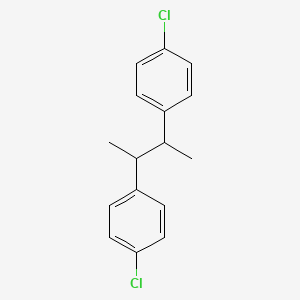
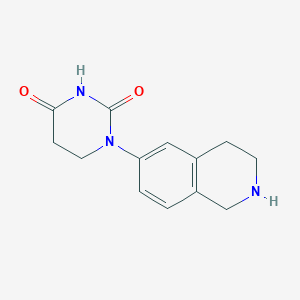
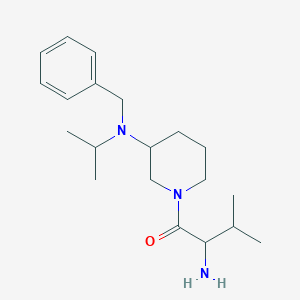


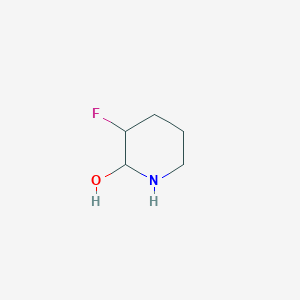
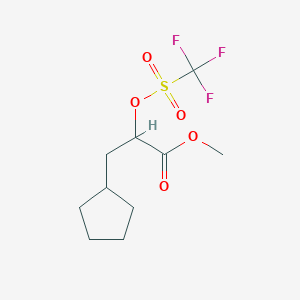
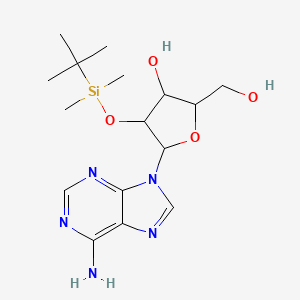
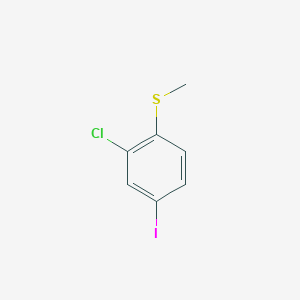
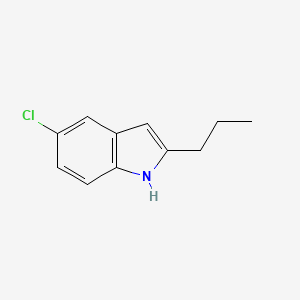
![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
